3-Methyl-D-histidine-d3 (hydrochloride)

Catalog No.
S12839443
CAS No.
M.F
C7H12ClN3O2
M. Wt
208.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-D-histidine-d3 (hydrochloride)

Product Name

3-Methyl-D-histidine-d3 (hydrochloride)

IUPAC Name

(2R)-2-amino-3-[3-(trideuteriomethyl)imidazol-4-yl]propanoic acid;hydrochloride

Molecular Formula

C7H12ClN3O2

Molecular Weight

208.66 g/mol

InChI

InChI=1S/C7H11N3O2.ClH/c1-10-4-9-3-5(10)2-6(8)7(11)12;/h3-4,6H,2,8H2,1H3,(H,11,12);1H/t6-;/m1./s1/i1D3;

InChI Key

VWCFOWBWRITCRS-QKBJTWEASA-N

Canonical SMILES

CN1C=NC=C1CC(C(=O)O)N.Cl

Isomeric SMILES

[2H]C([2H])([2H])N1C=NC=C1C[C@H](C(=O)O)N.Cl

3-Methyl-D-histidine-d3 (hydrochloride) is a deuterated derivative of 3-Methyl-D-histidine, a naturally occurring amino acid. The compound is characterized by the presence of three deuterium atoms, which are isotopes of hydrogen. This modification enhances its stability and enables its use in various biochemical applications, particularly in metabolic studies and tracer experiments. The chemical formula for 3-Methyl-D-histidine-d3 (hydrochloride) is C7_7H12_{12}ClN3_3O2_2, and it has a molecular weight of approximately 191.64 g/mol .

Typical of amino acids, including:

  • Peptide Bond Formation: It can react with other amino acids to form peptides through condensation reactions.
  • Decarboxylation: Under certain conditions, it may undergo decarboxylation, leading to the formation of biogenic amines.
  • Methylation: The compound can also serve as a substrate for methylation reactions, where methyl groups are transferred to other molecules.

These reactions are significant for understanding the compound's role in biological systems and its potential modifications during metabolic processes.

3-Methyl-D-histidine is known for its role in muscle metabolism and protein turnover. It is often used as a biomarker for muscle protein breakdown because it is released into the bloodstream during muscle catabolism. The deuterated form, 3-Methyl-D-histidine-d3 (hydrochloride), allows for precise tracking in metabolic studies using mass spectrometry techniques. Its biological activity includes:

  • Muscle Protein Turnover Measurement: It serves as an indicator of muscle degradation rates.
  • Potential Role in Muscle Disorders: Elevated levels may indicate muscle wasting conditions or disorders related to protein metabolism.

3-Methyl-D-histidine-d3 (hydrochloride) has several important applications, including:

  • Metabolic Studies: Used as a tracer in studies examining amino acid metabolism and protein turnover.
  • Clinical Research: Investigating muscle wasting diseases and monitoring treatment efficacy.
  • Nutritional Science: Assessing protein intake and its effects on muscle health.

Its unique isotopic labeling makes it particularly valuable in advanced analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Research on 3-Methyl-D-histidine-d3 (hydrochloride) has focused on its interactions with various biological systems:

  • Protein Binding Studies: Investigating how this compound interacts with muscle proteins can provide insights into its role in muscle metabolism.
  • Metabolic Pathway Analysis: Understanding how it integrates into metabolic pathways helps elucidate its physiological significance.

Such studies contribute to a broader understanding of amino acid metabolism and the implications for health and disease.

Several compounds share structural similarities with 3-Methyl-D-histidine-d3 (hydrochloride). Here are some notable examples:

Compound NameStructure SimilarityUnique Features
3-Methyl-L-histidineStructural isomerFound predominantly in dietary proteins
Nτ-Methyl-L-histidineMethylated variantInvolved in neurotransmitter synthesis
L-HistidineParent compoundPrecursor to histamine; essential amino acid

Uniqueness of 3-Methyl-D-histidine-d3 (hydrochloride)

What sets 3-Methyl-D-histidine-d3 apart from these similar compounds is its specific deuterium labeling, which enhances its utility in metabolic tracing studies. The D-isomer form also provides distinct biological properties compared to L-isomers, making it particularly interesting for research focused on muscle metabolism and protein dynamics.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

208.0806346 g/mol

Monoisotopic Mass

208.0806346 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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